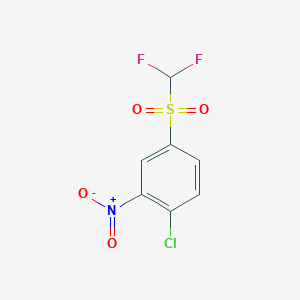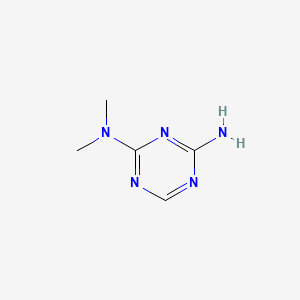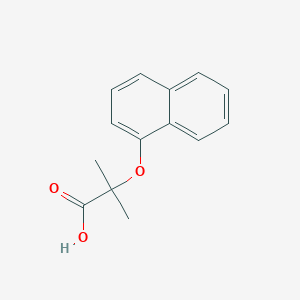
2-Methyl-2-(1-naphthyloxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoic acid often involves complex reactions, including cyclization and oxidation processes. For instance, the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a similar structure, was achieved through acetalization reaction between methyl naphthyl ketone and propylene glycol using different acid solid catalysts (Climent, Velty, & Corma, 2002). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, achieved through Pd-catalyzed ethynylation and regioselective addition processes (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals complex interactions and conformations. For example, the crystal structure of certain naphthyl-related compounds shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers, indicating significant structural complexity (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of naphthyl-containing compounds are diverse. Electropolymerization of 2-methyl-1-naphthylamine, a related compound, from acidic aqueous solutions showed the formation of very adherent films on platinum electrodes, displaying redox properties (Ćirić-Marjanović et al., 2003).
Physical Properties Analysis
Physical properties, including crystallization behavior and hydrogen bonding interactions, play a crucial role in determining the stability and reactivity of naphthyl-related compounds. For example, studies on the crystal conformations of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the contribution of T-shaped aromatic CH⋯π interactions to crystallization (Ichikawa et al., 2010).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure and interaction of naphthyl-containing compounds. For instance, the synthesis and characterization of 2-(n-alkylamino)-1,4-napthoquinone analogues indicated specific structural features and potential reactivity based on spectroscopic analysis (Patil et al., 2014).
科学的研究の応用
Fluorescence Derivatisation of Amino Acids
- Application : This compound is used for fluorescent derivatisation of amino acids, making it useful in bioassays and biological research. The derivatives show strong fluorescence, aiding in the visualization and analysis of amino acids in biological samples (Frade et al., 2007).
Synthesis of Beta-Adrenergic Receptor Blockers
- Application : It serves as an intermediate in synthesizing beta-adrenergic blocking agents, which are crucial in developing certain cardiovascular medications. The compound’s enantiomers have been obtained in optically pure form, demonstrating its significance in pharmaceutical manufacturing (Kapoor et al., 2003).
Synthesis of Fragrance Compounds
- Application : It is utilized in the synthesis of compounds with specific scents, like blossom orange scent. This demonstrates its role in creating fragranced products and exploring scent chemistry (Climent et al., 2002).
Alkylation Reaction in Pharmaceutical Synthesis
- Application : The compound is involved in the alkylation reaction, an essential step in producing pharmaceuticals like propranolol, a beta-blocker. This highlights its role in enhancing drug purity and efficacy (Jovanovic et al., 2006).
Material Science and Polymer Research
- Application : Research has been conducted on the polymerization of derivatives of this compound, providing insights into material properties like thermal degradation and dielectric characteristics. This is significant in the development of new materials and understanding polymer behavior (Biryan et al., 2017).
特性
IUPAC Name |
2-methyl-2-naphthalen-1-yloxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXRLJQIXNXFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306959 |
Source


|
| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1-naphthyloxy)propanoic acid | |
CAS RN |
30366-94-0 |
Source


|
| Record name | 30366-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

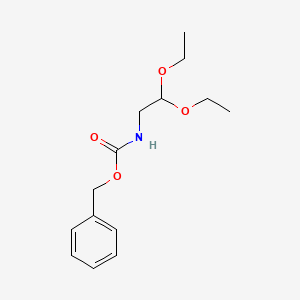






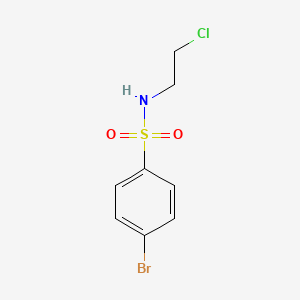


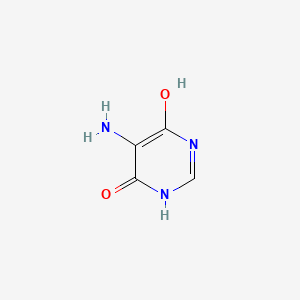
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
